8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Scientific Research Applications
Chemical Transformations and Biological Potential
- Chemical Transformations of Quinoline Derivatives : A study explored the transformations of 4-N-arylamino-4-(8-quinolinyl)-l-butenes and 3-aryl-2-(8-quinolinyl)-4-thiazolidinones, focusing on reactions like N-furoylation, N-allylation, amino-Claisen transposition, and aldol reactions to prepare C-8 substituted quinolines. These compounds have shown potential for biological activity, which highlights the significance of 8-substituted quinolines in pharmaceutical applications (Méndez, Kouznetsov, Poveda, Yolacan, Öcal, & Aydogan, 2001).
Oxidation Studies and Analytical Applications
- Oxidation of Quinoline Derivatives with Vanadium(V) : Research on the oxidation of quinoline derivatives, including 8-quinolinol and 2-methyl-8-quinolinol, with vanadium(V) in sulfuric acid demonstrated the importance of substitution at the 8-position. This study provided insights into analytical applications through back-titration methods, emphasizing the role of these derivatives in analytical chemistry (Assamoi, Hamon, & Likforman, 1988).
Polymer Synthesis and Antimicrobial Activity
- Synthesis of Copolymers and Their Antimicrobial Activity : A study focused on synthesizing copolymers using 4-chloro-3-methyl phenyl methacrylate and 8-quinolinyl methacrylate. These copolymers exhibited antimicrobial activity against bacteria, fungi, and yeast, indicating their potential use in biomedical applications (Patel, Patel, Ray, & Patel, 2005).
Structural Studies and Complex Formation
- Structural Studies of Quinoline Derivatives : Research on the condensation of quinoline and isoxazoles demonstrated the introduction of carbon functions to quinolines, leading to derivatives with varied side chains. These studies are significant for understanding the structural aspects and potential applications in material science (Yamanaka, Egawa, & Sakamoto, 1978).
Safety and Hazards
Properties
IUPAC Name |
8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-6-8-13(9-7-11)16-10-15(18(19)21)14-5-3-4-12(2)17(14)20-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGJAEMEVTWLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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